molecular formula C14H28N5O8P B1229366 [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine CAS No. 128583-83-5

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

Cat. No.: B1229366
CAS No.: 128583-83-5
M. Wt: 425.37 g/mol
InChI Key: XYIGBHYIYJWPFH-UHSSARMYSA-N
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Description

The compound [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine is a complex organic molecule featuring a triazole ring, a carbohydrate moiety, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine typically involves multi-step organic synthesis. The process begins with the preparation of the carbohydrate moiety, followed by the introduction of the triazole ring through a cyclization reaction. The final steps involve the phosphorylation of the carbohydrate and the addition of the N,N-diethylethanamine group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the triazole ring can produce a dihydrotriazole derivative.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phosphate group can participate in phosphorylation reactions, altering the function of proteins and other biomolecules. The carbohydrate moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine: can be compared with similar compounds such as:

  • [(2R,3S,4R,5R)-5-(1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
  • [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their reactivity and applications. The unique combination of the triazole ring, carbohydrate moiety, and phosphate group in This compound makes it particularly versatile and valuable in various fields of research.

Properties

CAS No.

128583-83-5

Molecular Formula

C14H28N5O8P

Molecular Weight

425.37 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C8H13N4O8P.C6H15N/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;1-4-7(5-2)6-3/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);4-6H2,1-3H3/t3-,4-,5-,8-;/m1./s1

InChI Key

XYIGBHYIYJWPFH-UHSSARMYSA-N

SMILES

CCN(CC)CC.C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N

Isomeric SMILES

CCN(CC)CC.C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N

Canonical SMILES

CCN(CC)CC.C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N

Synonyms

ibavirin 3',5'-phosphate pentadecamer homoribopolymer
RPPHRP

Origin of Product

United States

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